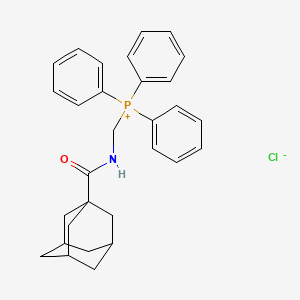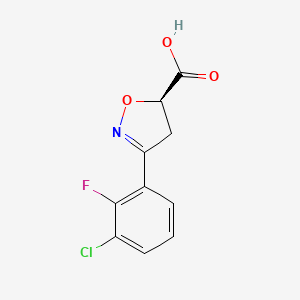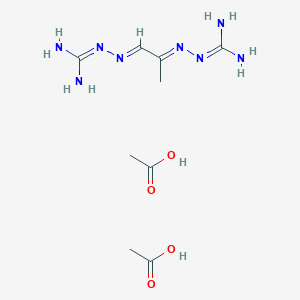
N-Me-D-Nle-OH.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-D-norleucine hydrochloride (N-Me-D-Nle-OH.HCl) is a synthetic amino acid derivative. It is a modified form of norleucine, an amino acid that is structurally similar to leucine but with a longer carbon chain. The addition of a methyl group and the formation of a hydrochloride salt make this compound a unique compound with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-D-Nle-OH.HCl typically involves the methylation of norleucine followed by the formation of the hydrochloride salt. The process begins with the protection of the amino group of norleucine to prevent unwanted reactions. The protected norleucine is then subjected to methylation using a methylating agent such as methyl iodide or dimethyl sulfate. After methylation, the protecting group is removed, and the resulting N-methyl-D-norleucine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
N-Me-D-Nle-OH.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.
科学的研究の応用
N-Me-D-Nle-OH.HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-Me-D-Nle-OH.HCl involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, influencing cellular signaling and metabolic processes. It may also inhibit or activate enzymes involved in various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N-Methyl-leucine hydrochloride (N-Me-Leu-OH.HCl)
- N-Methyl-isoleucine hydrochloride (N-Me-Ile-OH.HCl)
- N-Methyl-valine hydrochloride (N-Me-Val-OH.HCl)
Uniqueness
N-Me-D-Nle-OH.HCl is unique due to its specific structural modifications, which confer distinct properties and biological activities. The presence of the methyl group and the longer carbon chain differentiate it from other similar compounds, making it a valuable tool in research and industrial applications.
特性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
(2R)-2-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8-2)7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |
InChIキー |
XTYYXAJKEDLNGG-FYZOBXCZSA-N |
異性体SMILES |
CCCC[C@H](C(=O)O)NC.Cl |
正規SMILES |
CCCCC(C(=O)O)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


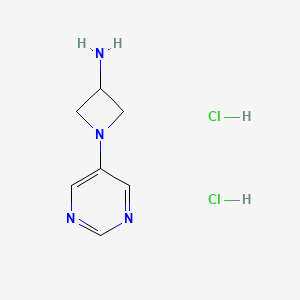
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)

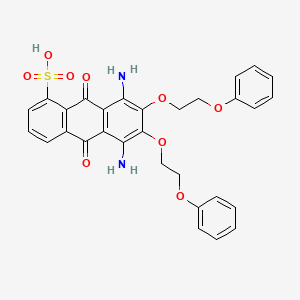
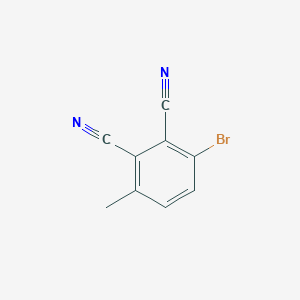



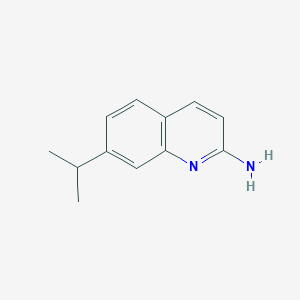
![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)
